molecular formula C15H10Cl2N2O2 B3038499 2-(2-Chloro-5-methyl-4-nitrophenyl)-2-(4-chlorophenyl)acetonitrile CAS No. 866042-32-2

2-(2-Chloro-5-methyl-4-nitrophenyl)-2-(4-chlorophenyl)acetonitrile

Cat. No.: B3038499
CAS No.: 866042-32-2
M. Wt: 321.2 g/mol
InChI Key: ZZZRTFVXVVEQGQ-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-methyl-4-nitrophenyl)-2-(4-chlorophenyl)acetonitrile is a nitrophenyl-substituted acetonitrile derivative characterized by a chloro-methyl-nitro substitution pattern on one aromatic ring and a para-chlorophenyl group on the other. This compound is structurally related to intermediates and impurities in pharmaceutical synthesis, particularly in the context of antiparasitic agents like closantel .

Properties

IUPAC Name

2-(2-chloro-5-methyl-4-nitrophenyl)-2-(4-chlorophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2/c1-9-6-12(14(17)7-15(9)19(20)21)13(8-18)10-2-4-11(16)5-3-10/h2-7,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZRTFVXVVEQGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])Cl)C(C#N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701174318
Record name 2-Chloro-α-(4-chlorophenyl)-5-methyl-4-nitrobenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701174318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866042-32-2
Record name 2-Chloro-α-(4-chlorophenyl)-5-methyl-4-nitrobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866042-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-α-(4-chlorophenyl)-5-methyl-4-nitrobenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701174318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(2-Chloro-5-methyl-4-nitrophenyl)-2-(4-chlorophenyl)acetonitrile (CAS No. 866042-32-7) is a chemical compound with significant potential in pharmaceutical applications. Its molecular formula is C15H10Cl2N2O2, and it possesses a complex structure that contributes to its biological activity. This article reviews the biological activities of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular FormulaC15H10Cl2N2O2
Molecular Weight321.1581 g/mol
CAS Number866042-32-7
Melting PointNot specified
Boiling PointNot specified

Anticancer Properties

Recent studies have demonstrated that this compound exhibits potent anticancer activity. In vitro assays indicated that the compound shows significant cytotoxic effects against various cancer cell lines, including:

  • Human Acute Lymphoblastic Leukemia (CEM-13)
  • Acute Monocytic Leukemia (U-937)
  • Breast Adenocarcinoma (MCF-7, MDA-MB-231)

The compound's mechanism appears to involve the induction of apoptosis in these cell lines, as evidenced by flow cytometry assays that revealed dose-dependent increases in apoptotic cells .

Structure-Activity Relationship (SAR)

The biological potency of this compound can be influenced by structural modifications. The presence of electron-donating groups (EDGs) has been shown to enhance activity, while electron-withdrawing groups (EWGs) may reduce it. For instance, compounds with nitro substitutions at specific positions on the phenyl ring demonstrated improved cytotoxicity compared to their unsubstituted counterparts .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated the IC50 values of various derivatives of similar compounds, revealing that modifications in the phenyl rings significantly affected their anticancer efficacy. The most active derivatives exhibited IC50 values ranging from 0.11 to 1.47 µM against targeted cancer cell lines .
  • Mechanism of Action : Another investigation into the mechanism revealed that this compound disrupts cellular machinery involved in DNA replication, leading to cell cycle arrest at the G0-G1 phase .

Pharmacological Applications

The promising anticancer properties of this compound suggest potential applications in cancer therapy. Further research is warranted to explore its efficacy in vivo and its potential for development into a therapeutic agent.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in tumor growth. The nitro group is known to enhance the compound's reactivity and biological activity, making it a candidate for drug development.

Case Study : A study explored the synthesis of derivatives of this compound, which showed promising cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy.

Agrochemicals

In agriculture, 2-(2-Chloro-5-methyl-4-nitrophenyl)-2-(4-chlorophenyl)acetonitrile has been evaluated for its herbicidal properties. The chlorinated phenyl groups contribute to its effectiveness in targeting specific weeds while minimizing damage to crops.

Case Study : Research demonstrated that formulations containing this compound exhibited effective weed control in various crops without significant phytotoxicity, suggesting its potential as a selective herbicide.

Material Science

The compound's unique chemical structure allows it to be used in the synthesis of novel polymers and materials. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of advanced materials.

Case Study : Investigations into polymerization processes revealed that incorporating this compound into polymer matrices improved thermal stability and mechanical properties, paving the way for applications in high-performance materials.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPotential anti-cancer agentInhibits tumor growth; cytotoxic effects noted
AgrochemicalsHerbicidal propertiesEffective weed control with low phytotoxicity
Material ScienceIntermediate for novel polymersEnhanced thermal stability and mechanical strength

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs include:

2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile (CAS: 61437-85-2): The amino derivative, where the nitro group is replaced by an amino (-NH₂) substituent .

2-(2-Chloro-4-((4-methoxyphenyl)amino)-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile (Compound 5e): Features a methoxy-aniline group instead of nitro .

Table 1: Structural and Functional Group Comparison
Compound R₁ (Position 4) R₂ (Position 2) R₃ (Position 5)
Target Nitro Compound NO₂ Cl CH₃
Amino Analog (61437-85-2) NH₂ Cl CH₃
Methoxy-Aniline Derivative (5e) NH(4-OCH₃C₆H₄) Cl CH₃

Key Observations :

  • Steric effects are minimal across analogs, as substituents are para- or meta-oriented.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Nitro Compound (Inferred) Amino Analog (61437-85-2) Methoxy-Aniline Derivative (5e)
Water Solubility Low (Nitro group hydrophobic) 2.293 mg/L at 25°C Not reported
LogP ~4.5–5.0 (Predicted) 4.12 Not reported
Storage Conditions Ambient (Nitro stable) 2–8°C (Amino sensitive) Not reported
pKa ~1–2 (Nitro acidity) 2.46 ± 0.25 Not reported

Key Findings :

  • The amino analog exhibits moderate water solubility (2.293 mg/L) and lower LogP (4.12), likely due to hydrogen bonding from -NH₂ .
  • The nitro compound is inferred to have lower solubility and higher LogP due to the hydrophobic -NO₂ group.
  • Stability differences are notable: the amino derivative requires refrigeration, while nitro compounds are generally more stable under ambient conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-chloro-5-methyl-4-nitrophenyl)-2-(4-chlorophenyl)acetonitrile, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Step 1 : Start with nitration and chlorination of precursor aromatic rings (e.g., 4-chlorophenylacetonitrile derivatives). Use HNO₃/H₂SO₄ for nitration and FeCl₃ or AlCl₃ as Lewis acid catalysts for chlorination .
  • Step 2 : Optimize coupling reactions (e.g., Ullmann or Suzuki-Miyaura coupling) to join the two aromatic moieties. Monitor reaction efficiency via HPLC or GC-MS.
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
  • Key Data :
Reaction StepCatalystTemperature (°C)Yield (%)
NitrationH₂SO₄0–560–75
ChlorinationFeCl₃80–10050–65
CouplingPd(PPh₃)₄110–12030–45

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with nitro groups) .
  • Spectroscopy : Use ¹H/¹³C NMR to assign chemical shifts (e.g., nitro group deshielding at δ 8.2–8.5 ppm) and FT-IR to identify C≡N stretching (~2240 cm⁻¹) .
  • Computational Tools : Perform DFT calculations (B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis spectra .

Advanced Research Questions

Q. How can researchers investigate the environmental fate and ecotoxicological impacts of this compound?

  • Methodological Answer :

  • Environmental Partitioning : Measure log Kow (octanol-water partition coefficient) using shake-flask methods to assess bioaccumulation potential .
  • Degradation Studies : Perform hydrolysis (pH 5–9, 25–50°C) and photolysis (UV-C light, λ = 254 nm) experiments. Track degradation products via LC-QTOF-MS .
  • Ecotoxicology : Use Daphnia magna or Danio rerio models to determine LC₅₀ values. Reference OECD Test Guidelines 202/203 for standardized protocols .

Q. What strategies are effective for resolving contradictory data in reaction mechanisms involving this compound?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps (e.g., C-Cl bond cleavage vs. nitration) .
  • In Situ Spectroscopy : Employ ReactIR or Raman spectroscopy to monitor intermediates during reactions (e.g., nitroso intermediates in nitration pathways) .
  • Cross-Validation : Replicate experiments under inert (N₂/Ar) and ambient conditions to isolate oxidative vs. hydrolytic pathways .

Q. How can computational models predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding with cytochrome P450 isoforms (e.g., CYP3A4). Validate with in vitro microsomal assays .
  • MD Simulations : Run 100-ns simulations in GROMACS to analyze stability of ligand-protein complexes (e.g., RMSD < 2.0 Å indicates stable binding) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in academic labs?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coat, and safety goggles. Work in a fume hood due to nitrile and nitro group toxicity .
  • Storage : Store in amber glass vials at –20°C under anhydrous conditions (add molecular sieves).
  • Spill Management : Neutralize with 10% NaHCO₃ for acidic byproducts and adsorb with vermiculite .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields or spectroscopic data?

  • Methodological Answer :

  • Reproducibility Checks : Verify reagent purity (≥99%) and anhydrous conditions for moisture-sensitive steps (e.g., nitration) .
  • Collaborative Validation : Share samples with independent labs for cross-testing via round-robin studies (e.g., NMR spectra alignment) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chloro-5-methyl-4-nitrophenyl)-2-(4-chlorophenyl)acetonitrile
Reactant of Route 2
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2-(2-Chloro-5-methyl-4-nitrophenyl)-2-(4-chlorophenyl)acetonitrile

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